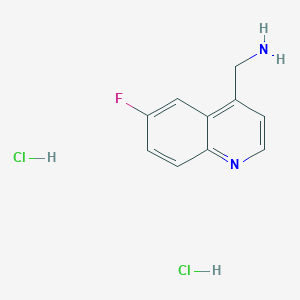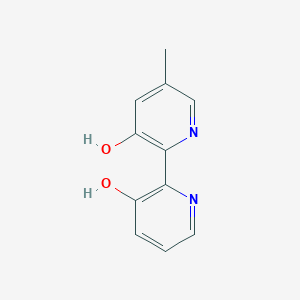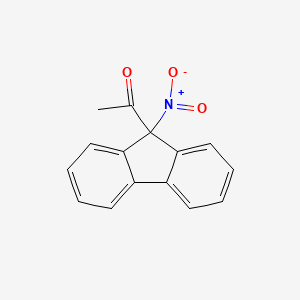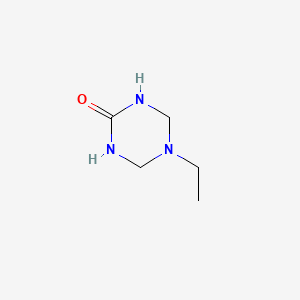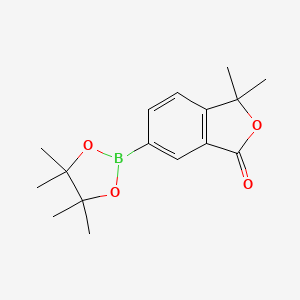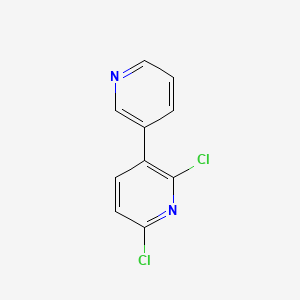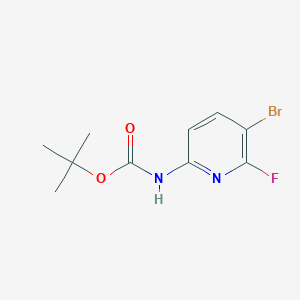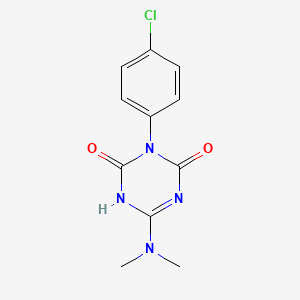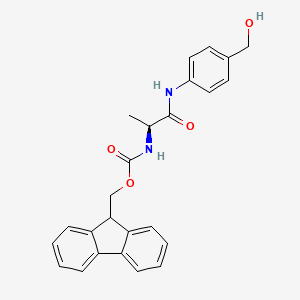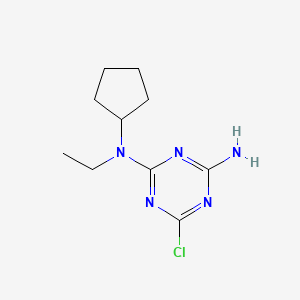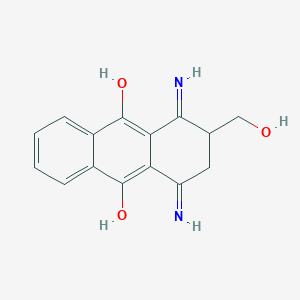
1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two amino groups, a hydroxymethyl group, and a dihydroanthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione can be achieved through several methods. One common approach involves the reduction of 1,4-dinitro-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione using hydrogenation catalysts. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can further modify the amino groups to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to interact with DNA.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, its planar structure allows it to intercalate into DNA, disrupting the DNA structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2-methoxyanthraquinone
- 1-Amino-2-methoxy-4-hydroxyanthraquinone
- 1,4-Diamino-2,3-anthraquinone-dicarboximides
Uniqueness
1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other anthraquinone derivatives .
Properties
CAS No. |
62025-05-2 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,4-diimino-2,3-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C15H14N2O3/c16-10-5-7(6-18)13(17)12-11(10)14(19)8-3-1-2-4-9(8)15(12)20/h1-4,7,16-20H,5-6H2 |
InChI Key |
OKPPPOUFOFMZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


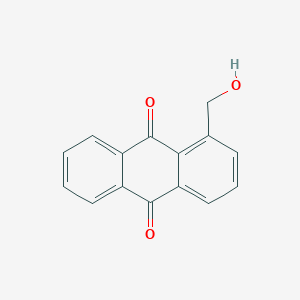
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
